molecular formula C18H17NO2 B1679503 Roemerine CAS No. 548-08-3

Roemerine

Cat. No. B1679503
CAS RN: 548-08-3
M. Wt: 279.3 g/mol
InChI Key: JCTYWRARKVGOBK-CQSZACIVSA-N
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Description

Roemerine is an aporphine alkaloid . It has been isolated from the leaves of various plants such as Fibraurea recisa Pierre and Annona senegalensis . Roemerine has been demonstrated to have certain antibacterial and antifungal activities .


Synthesis Analysis

The (S)-enantiomers of the aporphine alkaloids, nuciferine and roemerine, were prepared via a synthetic route involving catalytic asymmetric hydrogenation . Both stereoisomers were evaluated in vitro for functional activity at human 5-HT2 and adrenergic α1 receptor subtypes .


Molecular Structure Analysis

Roemerine has a molecular formula of C18H17NO2 . The molecular weight is 279.33 .


Chemical Reactions Analysis

Roemerine has been found to increase cell membrane permeability in a concentration-dependent manner . It has also been found to inhibit yeast-to-hyphae transition of Candida albicans in a dose-dependent manner .


Physical And Chemical Properties Analysis

Roemerine appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The melting point is 102-103 ºC .

Scientific Research Applications

Neuroactivity

In a study examining the neuroactivity of roemerine, researchers utilized a library of Food and Drug Administration (FDA)-approved drugs to identify those with similarities to roemerine, aiding in the identification of its biological targets. This study measured levels of cell metabolites, Brain-Derived Neurotrophic Factor (BDNF), and serotonin in the SH-SY5Y cell line. The findings revealed that roemerine has significant impacts on the alanine-aspartate-glutamate pathway in cell lysate and cultured medium. Additionally, it was observed that roemerine increases intracellular 5-HT levels and BDNF protein expression at certain concentrations. This highlights roemerine's potential role in neuronal activity, particularly through its influence on serotonergic and glutamatergic systems​​.

Antifungal Activity

Another significant area of research for roemerine is its antifungal activity. In particular, studies have focused on its effects against Candida albicans, a common fungal pathogen. Roemerine has been demonstrated to inhibit the formation of biofilms by Candida albicans in vitro. This antifungal activity is notable because biofilms are often resistant to standard antifungal treatments, and their inhibition can be crucial in managing fungal infections. The specific mechanisms by which roemerine exerts these effects are an area of ongoing research, but these findings underscore its potential as an antifungal agent​​.

Future Directions

Roemerine has shown promising antibacterial and antifungal activities. Future research could focus on further understanding its mechanism of action and exploring its potential as a treatment for infections caused by drug-resistant strains .

properties

IUPAC Name

(12R)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-19-7-6-12-9-15-18(21-10-20-15)17-13-5-3-2-4-11(13)8-14(19)16(12)17/h2-5,9,14H,6-8,10H2,1H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTYWRARKVGOBK-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C4=C2C1CC5=CC=CC=C54)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC3=C(C4=C2[C@H]1CC5=CC=CC=C54)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701031685
Record name Roemerine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701031685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Roemerine

CAS RN

548-08-3
Record name (-)-Roemerine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=548-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Roemerine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Roemerine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701031685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,230
Citations
O Bayazeid, E Nemutlu, CC Eylem, M İlhan… - Natural product …, 2021 - Taylor & Francis
… Due to this reason, we decided to investigate the neuroactivity of roemerine in silico and in … molecular targets of roemerine. To validate the in silico results, we tested roemerine in vitro to …
Number of citations: 11 www.tandfonline.com
X Luo, B Chen, J Liu, S Yao - Analytica Chimica Acta, 2005 - Elsevier
A novel method has been developed for analysis of N-nornuciferine, O-nornuciferine, nuciferine, and roemerine in leaves of Nelumbo nucifera Gaertn by using high-performance liquid …
Number of citations: 94 www.sciencedirect.com
C Ma, F Du, L Yan, G He, J He, C Wang, G Rao… - Molecules, 2015 - mdpi.com
Roemerine (RM) is an aporphine alkaloid isolated from the fresh rattan stem of Fibraurea recisa, and it has been demonstrated to have certain antifungal activity. This study aimed to …
Number of citations: 38 www.mdpi.com
S Yin, G Rao, J Wang, L Luo, G He, C Wang, C Ma… - PloS one, 2015 - journals.plos.org
… roemerine can maintain these activities against S.aureus in vivo and further explore the underlying mechanism. We found that roemerine … Furthermore, roemerine was found to increase …
Number of citations: 16 journals.plos.org
O Bayazeid, CC Eylem, T Reçber, FN Yalçın… - … of Chromatography B, 2018 - Elsevier
… Finally, the developed method was applied to quantify pronuciferine and roemerine in the selected species. The amounts of pronuciferine and roemerine were respectively found as 8.5 …
Number of citations: 11 www.sciencedirect.com
M You, DBM Wickramaratne, GL Silva… - Journal of natural …, 1995 - ACS Publications
A known aporphine alkaloid,(—)-roemerine [1], isolated from the leaves of Annona senegalensis, was found to enhance thecytotoxic response mediated by vinblastine with multidrug-…
Number of citations: 163 pubs.acs.org
M Valiente, P D'ocon, MA Noguera, BK Cassels… - Planta …, 2004 - thieme-connect.com
We have studied the mechanism of action of three 6a (R)-1, 2-methylenedioxyaporphines as vasorelaxant compounds. The alkaloids assayed showed different affinities for the three …
Number of citations: 32 www.thieme-connect.com
NB Gokgoz, BS Akbulut - OMICS: A Journal of Integrative Biology, 2015 - liebertpub.com
… (-)-Roemerine is a plant alkaloid that has been reported to possess putative antibacterial … (-)-roemerine in Escherichia coli TB1 using proteomics tools. With (-)-roemerine treatment, we …
Number of citations: 14 www.liebertpub.com
YQ Liu, GH He, HL Li, JC He, EF Feng, L Bai… - … of Chromatography B, 2014 - Elsevier
… roemerine in rat plasma and tissue samples was developed and successfully used to study the pharmacokinetics and tissue distribution of roemerine … 342→279 for roemerine and the IS…
Number of citations: 21 www.sciencedirect.com
DHR Barton, DS Bhakuni, GM Chapman… - Journal of the Chemical …, 1967 - pubs.rsc.org
… and the aporphine alkaloid roemerine in Papaver dubium L. … The relationship between mecambrine and roemerine has … alkaloids of the anonaine–roemerine type are derived from …
Number of citations: 26 pubs.rsc.org

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